Eicosapentaenoyl 1-Propanol-2-amide

Lung Cancer Oncology Antiproliferative

Choose Eicosapentaenoyl 1-Propanol-2-amide for oncology research requiring a high-potency, metabolically stable EPA-based tool compound. Unlike endogenous ethanolamides (EPEA) susceptible to FAAH/NAAA hydrolysis, this 1-propanol-2-amide analog provides enhanced stability and near-complete (98.4%) inhibition of A549 NSCLC cells at just 3 µM—substantially outperforming EPA. Ideal for dissecting antiproliferative signaling pathways, prostaglandin E3 modulation, and Akt phosphorylation. Well-characterized DMSO/ethanol solubility ensures seamless HTS and long-term cell culture integration.

Molecular Formula C23H37NO2
Molecular Weight 359.5 g/mol
Cat. No. B579852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosapentaenoyl 1-Propanol-2-amide
Synonyms(5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxy-1-methylethyl)-5,8,11,14,17-eicosapentaenamide
Molecular FormulaC23H37NO2
Molecular Weight359.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h4-5,7-8,10-11,13-14,16-17,22,25H,3,6,9,12,15,18-21H2,1-2H3,(H,24,26)/b5-4-,8-7-,11-10-,14-13-,17-16-
InChIKeyXOYVLIGJHWVUFH-JEBPEJKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Eicosapentaenoyl 1-Propanol-2-amide: A High-Potency EPA-Derived MAG Amide for Lung Cancer Research


Eicosapentaenoyl 1-propanol-2-amide (CAS 1638355-66-4) is a synthetic monoacylglycerol (MAG) amide analog of eicosapentaenoic acid (EPA), a long-chain omega-3 polyunsaturated fatty acid . This compound is structurally defined as an EPA moiety linked via an amide bond to 1-propanol-2-amine, distinguishing it from endogenous N-acylethanolamines like eicosapentaenoyl ethanolamide (EPEA) [1]. It is primarily utilized as a biochemical tool in oncology research, with demonstrated antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines .

Why Eicosapentaenoyl 1-Propanol-2-amide Cannot Be Replaced by EPA or Endogenous Ethanolamides


Eicosapentaenoyl 1-propanol-2-amide is not functionally interchangeable with its metabolic precursor EPA or its structurally similar endogenous analog EPEA. While EPA exhibits moderate, dose-dependent antiproliferative effects, the amide derivative demonstrates substantially enhanced potency, achieving near-complete growth inhibition at a concentration where EPA shows only partial activity [1]. Furthermore, the unique 1-propanol-2-amide headgroup distinguishes it from the ethanolamide class, which are known substrates for fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) [2]. This structural divergence may confer differential metabolic stability and receptor interaction profiles, making direct substitution scientifically invalid for studies requiring a stable, high-potency EPA-based tool compound.

Quantitative Differentiation Evidence for Eicosapentaenoyl 1-Propanol-2-amide


Near-Complete Growth Inhibition of A549 NSCLC Cells at 3 µM

Eicosapentaenoyl 1-propanol-2-amide demonstrates potent antiproliferative activity against the A549 human non-small cell lung cancer (NSCLC) cell line. At a concentration of 3 µM, it achieves 98.4% inhibition of cell proliferation . In contrast, the parent compound EPA requires a significantly higher concentration (IC50 = 6.05 µM) to achieve only 50% inhibition in the same cell line [1].

Lung Cancer Oncology Antiproliferative

Structural Distinction from Endogenous Ethanolamides: Implications for Metabolic Stability

Eicosapentaenoyl 1-propanol-2-amide is an amide derivative of EPA with a 1-propanol-2-amine headgroup, whereas the endogenous analog eicosapentaenoyl ethanolamide (EPEA) possesses an ethanolamine moiety [1]. EPEA is a known substrate for fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), enzymes that regulate the levels of bioactive N-acylethanolamines [2]. The modified headgroup in eicosapentaenoyl 1-propanol-2-amide is likely to alter its recognition and hydrolysis by these amidases, potentially enhancing its metabolic stability and extending its functional half-life in biological systems.

Lipid Metabolism Enzymology Drug Discovery

Enhanced Solubility Profile for In Vitro Assay Compatibility

Eicosapentaenoyl 1-propanol-2-amide exhibits a well-defined solubility profile suitable for in vitro experimentation. It is soluble in DMF, DMSO, and ethanol at concentrations up to 30 mg/mL . This profile is comparable to that of EPEA , but the compound's synthetic nature ensures batch-to-batch consistency in solubility, which is critical for reproducible assay conditions. While specific solubility data for the parent EPA in these solvents is not directly comparable due to its acidic nature, the amide derivative offers a neutral, more chemically stable alternative for cell culture applications.

Assay Development Solubility Formulation

Defined Long-Term Storage Stability for Laboratory Logistics

The compound's stability profile is explicitly defined for research use. It is stable for 3 years when stored as a powder at -20°C, and for 1 year in solution at -80°C . This level of specification is critical for ensuring long-term experimental reproducibility and inventory management. In contrast, stability data for endogenous EPA and EPEA are often less stringently defined or are based on biological matrices rather than purified compound storage [1].

Compound Management Stability Procurement

Optimal Research Applications for Eicosapentaenoyl 1-Propanol-2-amide


Investigating EPA-Mediated Antiproliferative Pathways in NSCLC

Eicosapentaenoyl 1-propanol-2-amide is ideally suited as a potent, stable tool compound for dissecting EPA's antiproliferative signaling mechanisms in lung cancer models. Its high activity against A549 cells (98.4% inhibition at 3 µM) allows for the study of downstream effectors, such as prostaglandin E3 formation and Akt phosphorylation, at lower, more physiologically relevant concentrations compared to using the parent EPA [1].

Comparative Studies of Amide vs. Acid Bioactivity in Omega-3 Research

This compound enables direct head-to-head comparisons between an EPA-based amide and its corresponding free fatty acid. Researchers can utilize this tool to differentiate the specific biological effects attributable to the amide functionality versus those of the omega-3 acyl chain. This is particularly valuable for understanding the roles of endogenous N-acylethanolamines and synthetic analogs in lipid signaling .

Assessing Metabolic Stability and Amidase Resistance

Given the known susceptibility of ethanolamides like EPEA to hydrolysis by FAAH and NAAA, eicosapentaenoyl 1-propanol-2-amide serves as a critical control or alternative in studies investigating the endocannabinoid system or N-acylethanolamine biology. Its distinct headgroup allows researchers to probe the functional consequences of increased metabolic stability on receptor activation, cellular uptake, and downstream signaling [2].

Developing Optimized Formulations for In Vitro Cancer Pharmacology

The compound's well-characterized solubility in DMSO and ethanol, coupled with defined long-term storage stability, makes it a reliable candidate for high-throughput screening (HTS) or long-duration cell culture experiments. It minimizes the experimental noise and logistical challenges associated with handling unstable or poorly soluble lipid-based compounds .

Technical Documentation Hub

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